Altholactone
Overview
Description
Altholactone is a naturally occurring compound isolated from the Goniothalamus species, which has shown promising potential in cancer chemotherapy and antimicrobial applications. It is a styryl-lactone derivative that has been studied for its effects on various cancer cell lines, including human HL-60 leukemia cells, prostate cancer DU145 cells, and colorectal cancer cells. The compound has been found to induce apoptosis in these cells through mechanisms involving oxidative stress and the inhibition of key survival pathways such as NF-κB and STAT3 . Additionally, altholactone has demonstrated antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as the fungus C. albicans .
Synthesis Analysis
The synthesis of altholactone has been approached through various strategies, utilizing different starting materials such as L-arabinose, L-tartaric acid, D-glucose, and diethyl L-tartrate. One synthesis method starts with L-arabinose and involves the formation of a tetrahydrofuran ring followed by a series of stereochemical inversions and oxidations to achieve the desired compound . Another approach uses L-tartaric acid as a starting point, employing a key intermediate that undergoes stereoselective epoxidation to introduce the necessary epoxy ring . Enantioselective syntheses have also been reported, which are crucial for producing the compound in its biologically active form .
Molecular Structure Analysis
The molecular structure of altholactone is characterized by a tetrahydrofurano-2-pyrone core, which is essential for its biological activity. The compound possesses multiple stereocenters, making its synthesis challenging and necessitating enantioselective methods to obtain the correct stereochemistry . The stereochemistry of altholactone is critical for its interaction with biological targets and, consequently, its cytotoxic and antimicrobial effects.
Chemical Reactions Analysis
Altholactone's chemical reactivity is primarily associated with its ability to induce oxidative stress within cells. This oxidative stress leads to the externalization of phosphatidylserine and the activation of apoptotic pathways. The compound's interaction with cellular components is influenced by its molecular structure, particularly the presence of the alpha, beta-unsaturated delta-lactone moiety, which is a common feature in molecules that exhibit cytotoxicity .
Physical and Chemical Properties Analysis
The physical and chemical properties of altholactone, such as solubility, stability, and reactivity, are influenced by its molecular structure. While specific physical properties are not detailed in the provided papers, the compound's reactivity with cellular targets and its susceptibility to inhibition by antioxidants like N-acetylcysteine suggest that it is reactive towards biological molecules. This reactivity is likely due to the presence of the lactone ring and the unsaturated side chain, which can participate in chemical reactions within the cell .
Scientific Research Applications
1. Antimicrobial Activity
- Summary of Application : Altholactone has shown promising antimicrobial activity against a variety of microbes. It was tested against Gram positive (S. aureus ATTC 25923, S. aureus ATTC 25392, and E. faecalis ATTC 29212) and Gram negative (E. coli ATTC 35218, S. typhi ATTC 14023) bacteria, as well as the fungus C. albicans ATTC 10231 .
- Methods of Application : Different concentrations of altholactone (0, 12, 25, and 50 μg/mL) were used in the experiment .
- Results : Altholactone inhibited the growth of all tested microbes except P. aeruginosa ATCC 27853 in a dose-dependent manner, with the highest cytotoxic effects occurring at 50 μg/mL . The average of the inhibition zones of the different concentrations was between 0–30 mm .
2. Anticancer Activity
- Summary of Application : Altholactone has demonstrated anticancer activities, particularly against prostate cancer DU145 cells . It inhibits NF-κB and STAT3 activation and induces Reactive Oxygen Species-Mediated Apoptosis in these cells .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : Altholactone down-regulated phosphorylation of STAT3 and decreased constitutively active mutant of STAT3 (STAT3C)-induced transcriptional activity. It also resulted in down-regulation of STAT3 target genes such as survivin, and Bcl-2 followed by up-regulation of pro-apoptotic Bax protein .
3. Antimicrobial Activity Against Ciprofloxacin-Refractory S. aureus and E. faecalis
- Summary of Application : Altholactone has shown promising antimicrobial activity against ciprofloxacin-refractory S. aureus and E. faecalis .
- Methods of Application : Different concentrations of altholactone were used in the experiment .
- Results : Altholactone inhibited the growth of all tested microbes in a dose-dependent manner . The average of the inhibition zones of the different concentrations was between 0–30 mm .
4. Growth Inhibitor of Different Cancer Cell Lines
- Summary of Application : Altholactone has been reported as a growth inhibitor of different cancer cell lines such as bladder cancer T24 cells, cervical carcinoma HeLa cells, and human colorectal cancer cells .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : Altholactone down-regulated phosphorylation of STAT3 and decreased constitutively active mutant of STAT3 (STAT3C)-induced transcriptional activity .
5. Antimicrobial Activity Against Ciprofloxacin-Refractory S. aureus and E. faecalis
- Summary of Application : Altholactone has shown promising antimicrobial activity against ciprofloxacin-refractory S. aureus and E. faecalis .
- Methods of Application : Different concentrations of altholactone were used in the experiment .
- Results : Altholactone inhibited the growth of all tested microbes in a dose-dependent manner . The average of the inhibition zones of the different concentrations was between 0–30 mm .
6. Growth Inhibitor of Different Cancer Cell Lines
- Summary of Application : Altholactone has been reported as a growth inhibitor of different cancer cell lines such as bladder cancer T24 cells, cervical carcinoma HeLa cells, and human colorectal cancer cells .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : Altholactone down-regulated phosphorylation of STAT3 and decreased constitutively active mutant of STAT3 (STAT3C)-induced transcriptional activity .
Safety And Hazards
Future Directions
Altholactone has demonstrated anti-inflammatory and anticancer activities , and it might be a potential antimicrobial agent, particularly in ciprofloxacin-refractory S. aureus and E. faecalis infections . Further investigations are required to illustrate the mechanisms by which Altholactone produces its antimicrobial effects .
properties
IUPAC Name |
(2R,3R,3aS,7aS)-3-hydroxy-2-phenyl-2,3,3a,7a-tetrahydrofuro[3,2-b]pyran-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O4/c14-10-7-6-9-13(17-10)11(15)12(16-9)8-4-2-1-3-5-8/h1-7,9,11-13,15H/t9-,11+,12+,13+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKIRVBNLJKGIEM-WKSBVSIWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C3C(O2)C=CC(=O)O3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]2[C@H]([C@H]3[C@@H](O2)C=CC(=O)O3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90331855 | |
Record name | ALTHOLACTONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90331855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Altholactone | |
CAS RN |
65408-91-5 | |
Record name | Altholactone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65408-91-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ALTHOLACTONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90331855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 65408-91-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.